

# 2,5-Diamino-1,4-benzoquinone: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 2,5-Diamino-1,4-benzoquinone

Cat. No.: B074859

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This technical guide provides an in-depth overview of **2,5-Diamino-1,4-benzoquinone**, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical identifiers, synthesis, and key experimental data.

## Core Chemical Identifiers

**2,5-Diamino-1,4-benzoquinone** is a quinone derivative with the following key identifiers:

Identifier	Value
CAS Number	1521-06-8 <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,5-diaminocyclohexa-2,5-diene-1,4-dione <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	138.12 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	1521068
SMILES	C1=C(C(=O)C=C(C1=O)N)N <a href="#">[2]</a>
InChI Key	VUVVIURXJWHENR-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a>

## Synthesis and Experimental Protocols

The synthesis of **2,5-Diamino-1,4-benzoquinone** and its derivatives is of significant interest due to their potential biological activities, including antitumor, antimicrobial, and antimalarial properties[1]. Several synthetic routes have been reported, with a one-pot chemical oxidative method being particularly efficient.

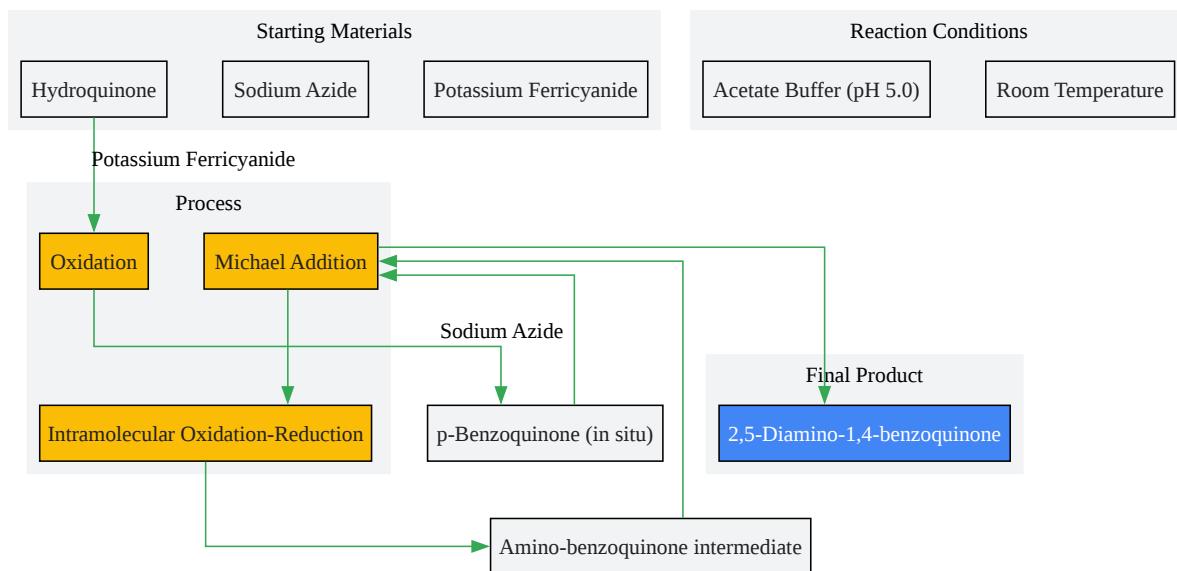
### One-Pot Synthesis from Hydroquinone

An effective method for synthesizing **2,5-diamino-1,4-benzoquinone** involves the chemical oxidation of hydroquinone in the presence of sodium azide, using potassium ferricyanide as an oxidizing agent[3][4]. This method has been reported to produce the target compound in high purity and good yield[3][4].

#### Experimental Protocol:

- To a stirred solution of acetate buffer (50 mL, 0.2 M, pH 5.0), add hydroquinone (2 mmol) and sodium azide (10 mmol) and dissolve.
- Add a solution of potassium ferricyanide (4 mmol) dropwise to the mixture over a period of 20-30 minutes.
- Continuously stir the reaction mixture at room temperature for 4-5 hours.
- Following the reaction, keep the mixture at 40°C overnight to encourage precipitation.
- Collect the resulting violet crystalline solid by filtration and wash with water[3].

The proposed mechanism for this reaction involves an initial Michael addition of the azide ion to the in situ generated p-benzoquinone, followed by an intramolecular oxidation-reduction reaction that forms the amino group. A second iteration of this sequence yields the final **2,5-diamino-1,4-benzoquinone** product[4].



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Proposed reaction pathway for the one-pot synthesis.

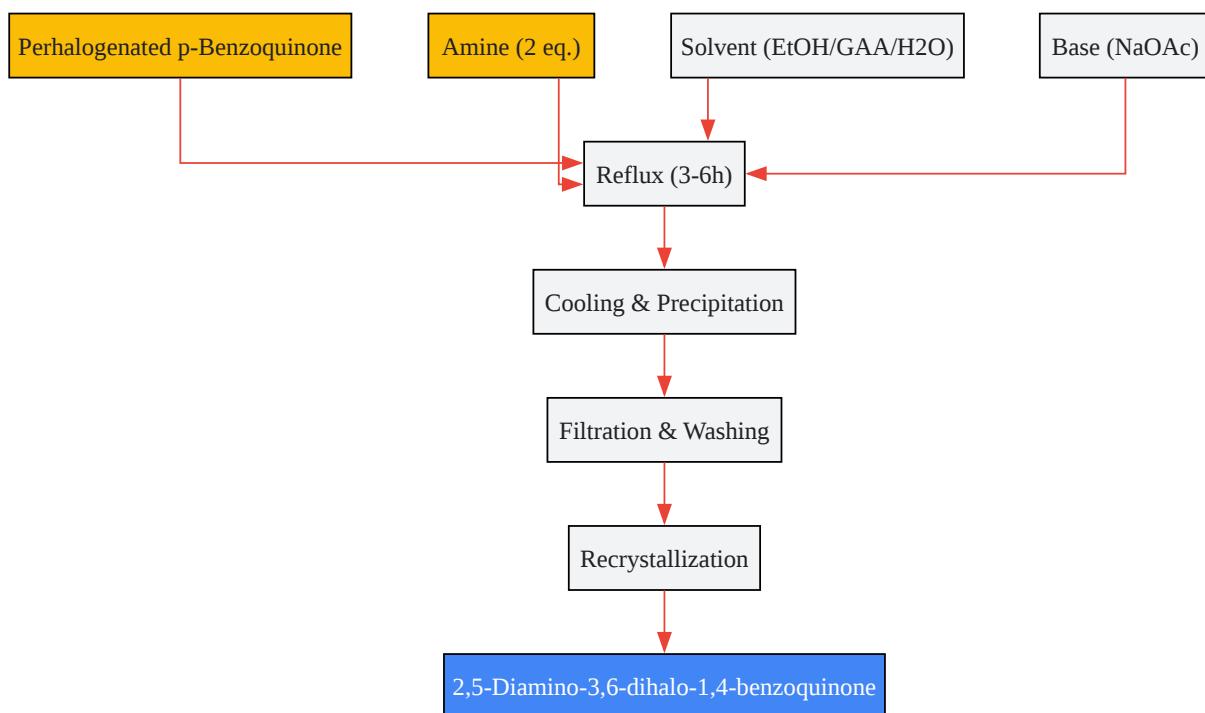
## General Synthesis of Diamino-dihalo-benzoquinones

Derivatives of **2,5-diamino-1,4-benzoquinone**, particularly halogenated analogues, are commonly synthesized via nucleophilic substitution. This typically involves the reaction of a perhalogenated p-benzoquinone with a primary or secondary amine<sup>[1]</sup>. The reaction proceeds through a 1,4-addition-elimination mechanism<sup>[1]</sup>.

General Experimental Protocol:

- Dissolve the perhalogenated p-benzoquinone (e.g., 2,3,5,6-tetrabromo-1,4-benzoquinone) in a suitable solvent system, often a mixture of ethanol, glacial acetic acid, and water, in the presence of a base like sodium acetate<sup>[1][5]</sup>.

- Add the desired amine (2 equivalents) to the stirred solution[1].
- Reflux the reaction mixture for 3-6 hours[1].
- Allow the mixture to cool to room temperature, which may be left overnight to facilitate precipitation[1].
- Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol or glacial acetic acid[1].



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General workflow for the synthesis of dihalo derivatives.

## Quantitative Data and Characterization

The following table summarizes key quantitative data for **2,5-Diamino-1,4-benzoquinone** as reported in the literature.

Property	Value	Source
Yield	71%	[3]
Appearance	Violet crystals	[3]
Melting Point	380 °C	[3]
<sup>1</sup> H NMR (500 MHz, acetone-d6)	$\delta$ = 7.32 (br s, 2H, NH), 6.95 (br s, 2H, NH), 5.32 (s, 2H) ppm	[3]
<sup>13</sup> C NMR (500 MHz, DMSO-d6)	$\delta$ = 179.21, 154.45, 95.45 ppm	[3]
IR (KBr)	3352, 3120, 1663, 1534, 1418, 1257, 1061, 843 $\text{cm}^{-1}$	[3]
Mass Spec (70 eV)	$m/z$ = 138 (M <sup>+</sup> , 100), 121 (10), 110 (50), 94 (30), 83 (46), 68 (70), 41 (80)	[3]

## Biological Activity and Potential Applications

The quinone structural motif is present in numerous clinically used anticancer drugs[6].

Derivatives of **2,5-diamino-1,4-benzoquinone** have demonstrated a range of biological activities, making them promising scaffolds for drug discovery.

**Cytotoxicity:** Substituted 2,5-bis(alkylamino)-1,4-benzoquinones have been assayed against several human cancer cell lines, including HL-60 (leukemia), MDA-MB-435 (melanoma), SF-295 (brain), and HCT-8 (colon), demonstrating cytotoxic effects[6][7].

**Antimicrobial Activity:** Various 2,5-diamino-3,6-dibromo-1,4-benzoquinones have been synthesized and found to possess antimicrobial activities against standard bacterial and fungal organisms[5][8].

**Phytotoxicity:** Studies have also shown that 2,5-bis(alkylamino)-1,4-benzoquinones can exhibit phytotoxic effects, suggesting potential applications as herbicides[6][7].

The mechanisms underlying the biological effects of quinones are complex but can involve the alkylation of crucial cellular proteins and DNA, or the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress[6].

This technical guide serves as a foundational resource for researchers working with **2,5-Diamino-1,4-benzoquinone** and its derivatives. The provided data and protocols are intended to facilitate further investigation into the synthesis, characterization, and application of this versatile chemical scaffold.

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